2-((Cyclopentyloxy)methyl)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(cyclopentyloxymethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-9-11-5-1-2-6-12(11)10-15-13-7-3-4-8-13/h1-2,5-6,9,13H,3-4,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSFLDPYGZYFLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Chemistry and Mechanisms of 2 Cyclopentyloxy Methyl Benzaldehyde Derivatives
Reactivity of the Aldehyde Functional Group
The aldehyde group is a key center of reactivity, participating in a wide array of chemical transformations.
Nucleophilic Additions and Condensation Reactions
The carbonyl carbon of an aldehyde is electrophilic due to the electronegativity of the oxygen atom, making it a prime target for nucleophiles. masterorganicchemistry.com The general reaction involves the nucleophile attacking the carbonyl carbon, leading to a tetrahedral alkoxide intermediate which is subsequently protonated to form an alcohol. pressbooks.publibretexts.orglibretexts.org
Aldehydes are generally more reactive towards nucleophilic addition than ketones because they are less sterically hindered and the carbonyl carbon is more electrophilic. libretexts.org However, aromatic aldehydes like benzaldehyde (B42025) derivatives are often less reactive than their aliphatic counterparts. pressbooks.publibretexts.orglibretexts.org This reduced reactivity is attributed to the resonance effect of the aromatic ring, which donates electron density to the carbonyl group, making the carbonyl carbon less electrophilic. pressbooks.publibretexts.orglibretexts.orgquora.com
Despite this, 2-((Cyclopentyloxy)methyl)benzaldehyde and its derivatives readily undergo nucleophilic addition with a variety of reagents. They also participate in condensation reactions, such as the Aldol (B89426) and Knoevenagel condensations. In these reactions, the benzaldehyde derivative, which lacks α-hydrogens, typically acts as the electrophilic "acceptor" component, reacting with an enolate or other nucleophilic species. libretexts.orglearncbse.inbyjus.com
Table 1: Examples of Nucleophilic Addition & Condensation Reactions
| Reaction Type | Nucleophile/Reagent | Product Type |
| Cyanohydrin Formation | Cyanide ion (:C≡N) | Cyanohydrin |
| Grignard Reaction | Organomagnesium halides (R-MgX) | Secondary Alcohol |
| Wittig Reaction | Phosphorus ylides (Ph₃P=CHR) | Alkene |
| Aldol Condensation | Enolate of another aldehyde/ketone | β-Hydroxy aldehyde/ketone |
| Benzoin Condensation | Cyanide ion (as catalyst) | α-Hydroxy ketone (Benzoin) |
Alpha-Functionalization and Carbon-Carbon Bond Formation at the Aldehyde Moiety
Alpha-functionalization, a common reaction for many aldehydes and ketones, involves the substitution of a hydrogen atom on the carbon adjacent (alpha) to the carbonyl group. This process typically proceeds through an enol or enolate intermediate. utexas.edulibretexts.org Benzaldehyde and its derivatives, including this compound, lack alpha-hydrogens and therefore cannot undergo enolization or subsequent alpha-functionalization through this standard mechanism. byjus.comutexas.edu
However, carbon-carbon bond formation directly at the carbonyl carbon is a fundamental and widely utilized transformation. organic-chemistry.org This is achieved through various nucleophilic addition reactions:
Organometallic Reagents: Grignard reagents and organolithium compounds add to the aldehyde to form secondary alcohols after workup.
Condensation Reactions: As mentioned, aldol and similar condensations form new carbon-carbon bonds by adding a carbon nucleophile to the aldehyde. libretexts.orgnih.gov
Wittig Reaction: This reaction uses a phosphorus ylide to convert the aldehyde into an alkene, creating a carbon-carbon double bond. libretexts.org
Modern synthetic methods have enabled functionalization at other positions. For instance, a two-step, one-pot procedure involving the reduction of a related Weinreb amide to a stable aluminum hemiaminal intermediate allows for subsequent cross-coupling with organometallic reagents to form a variety of substituted benzaldehydes. acs.orgacs.org
Selective Reduction and Oxidation Transformations of the Aldehyde Group
The aldehyde functional group can be selectively transformed through both reduction and oxidation.
Reduction: The aldehyde group is readily reduced to a primary alcohol. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for this transformation. For substrates with other reducible functional groups, milder or more selective reagents can be employed to target the aldehyde specifically. For example, a study on the NaBH₄ reduction of 2,5-bis[(4'-(n-alkoxy)benzoyl)oxy]benzaldehydes demonstrated that quenching the intermediate with a weak acid was necessary to prevent an intramolecular transesterification rearrangement. nih.gov This highlights the importance of reaction conditions in achieving selective reduction in complex ortho-substituted benzaldehydes.
Oxidation: Oxidation of the aldehyde group yields the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent or Benedict's solution. The kinetics of the oxidation of various ortho-substituted benzaldehydes have been studied, revealing that the reaction is sensitive to both steric and electronic effects of the substituent. ias.ac.in
Influence of Ortho-Substitution on Reaction Pathways and Selectivity
The presence of the ortho-((cyclopentyloxy)methyl) group significantly impacts the reactivity of the benzaldehyde core.
Steric and Electronic Effects in Ortho-Substituted Benzaldehydes
The reactivity of ortho-substituted benzaldehydes is a complex interplay of steric and electronic factors.
Steric Effects: The bulky ortho-substituent, such as the (cyclopentyloxy)methyl group, can physically block the approach of a reagent to the aldehyde carbonyl group, a phenomenon known as steric hindrance. cdnsciencepub.comlibretexts.org This can slow down reaction rates compared to para- or meta-substituted analogs. Furthermore, significant steric bulk from ortho-substituents can force the aldehyde group to twist out of the plane of the benzene (B151609) ring. cdnsciencepub.com This loss of coplanarity inhibits resonance between the aldehyde and the ring, which can, in turn, affect the electronic properties and reactivity of the carbonyl group. cdnsciencepub.com
Electronic Effects: The (cyclopentyloxy)methyl group influences the electron density of the aromatic ring and the aldehyde group through two main effects:
Inductive Effect (-I): The oxygen atom in the ether linkage is electronegative and withdraws electron density from the benzene ring through the sigma bonds.
Resonance Effect (+M): The lone pairs on the ether oxygen can be donated into the aromatic pi-system, increasing electron density, particularly at the ortho and para positions. libretexts.orgdoubtnut.com This makes the ring more activated towards electrophilic substitution.
Table 2: Summary of Ortho-Substituent Effects
| Effect | Description | Consequence for this compound |
| Steric Hindrance | The physical bulk of the ortho-group impedes the approach of reagents to the aldehyde. | Can decrease reaction rates at the carbonyl carbon. |
| Loss of Coplanarity | The ortho-group may force the aldehyde out of the plane of the benzene ring. | Can inhibit resonance stabilization, potentially altering reactivity. cdnsciencepub.com |
| Inductive Effect (-I) | The ether oxygen withdraws electron density through the sigma bond framework. | Slightly deactivates the ring and increases the electrophilicity of the carbonyl carbon. |
| Resonance Effect (+M) | The ether oxygen donates lone-pair electrons into the pi-system of the ring. | Activates the ring towards electrophiles, directing them to the other ortho and para positions. libretexts.orgdoubtnut.com |
Regioselectivity and Chemoselectivity in C-H Functionalization Directed by Ortho-Groups
The ortho-substituent plays a crucial role in directing further functionalization of the molecule, leading to high levels of regioselectivity and chemoselectivity.
Regioselectivity in C-H Functionalization: While the aldehyde group itself is a meta-director for classical electrophilic aromatic substitution, it can also act as a weak coordinating "directing group" in transition metal-catalyzed C-H activation reactions, guiding functionalization to the ortho position. acs.org However, this directing ability is often weak. A more powerful strategy involves the in-situ formation of a transient directing group from the aldehyde, typically an imine. nih.govacs.org This transient group coordinates strongly to a metal catalyst (e.g., Palladium or Iridium), enabling the selective functionalization of the C-H bond at the ortho position (the C6 position in this case). acs.orgresearchgate.net This method has been used for diverse transformations including halogenation, arylation, and amidation of benzaldehyde substrates. nih.govacs.orgnih.govresearchgate.net
Chemoselectivity: Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. wikipedia.orgyoutube.com In molecules with multiple reactive sites, the ortho-substituent can influence which site reacts. For example, in a study involving the allylation of 4-hydroxyisophthalaldehyde (B183874) (a molecule with two aldehyde groups and one hydroxyl group), the reaction occurred selectively at the aldehyde ortho to the hydroxyl group. nih.gov This was attributed to the hydroxyl group rendering the ortho-aldehyde more electrophilic, possibly through hydrogen bonding or silyl-ether exchange. nih.gov This principle demonstrates how an existing group can direct reactivity to a specific location in a complex molecule, a key concept in avoiding the use of protecting groups. nih.govnih.govyoutube.com
Stereoselective Outcomes in Wittig and Related Reactions of Ortho-Substituted Benzaldehydes
The Wittig reaction stands as a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds. In the case of ortho-substituted benzaldehydes, such as this compound, the substituent at the ortho position exerts a significant influence on the stereochemical outcome of the olefination, often governing the ratio of the resulting (E)- and (Z)-alkene isomers.
Research into the Wittig reaction of ortho-halo-substituted benzaldehydes has revealed a "co-operative effect" where a single halogen substituent on either the benzaldehyde or the benzylidenetriphenylphosphorane (B8806397) partner leads to an increase in (Z)-selectivity. researchgate.netuniversityofgalway.ie Conversely, the presence of two ortho-halo substituents on the same reactant results in high (E)-selectivity. researchgate.netuniversityofgalway.ie This effect is preparatively significant and can be rationalized within the modern understanding of the Wittig mechanism, which involves the formation of an oxaphosphetane intermediate. researchgate.net The steric and electronic nature of the ortho-substituent influences the relative rates of formation and decomposition of the diastereomeric intermediates, thereby dictating the final E/Z ratio. researchgate.netacs.org
Generally, for Wittig reactions involving aromatic aldehydes and unstabilized or semi-stabilized ylides, the (Z)-isomer is the kinetically favored product. elsevierpure.comquora.commasterorganicchemistry.com The reaction is often not under thermodynamic control, meaning the E/Z ratio reflects the kinetic outcome of the irreversible decomposition of the oxaphosphetane. researchgate.net The presence of an ortho-substituent like the cyclopentyloxymethyl group can sterically hinder the approach of the ylide, influencing the geometry of the transition state and enhancing the formation of the (Z)-alkene.
Table 1: Influence of Ortho-Substituents on Wittig Reaction Stereoselectivity
| Reactant Combination | Dominant Isomer | Rationale |
| ortho-Substituted Benzaldehyde + Unstabilized Ylide | (Z)-Alkene | Kinetic control, steric influence of the ortho group favors the syn-oxaphosphetane intermediate. elsevierpure.comquora.com |
| ortho-Halo Benzaldehyde + Benzylide Ylide | (Z)-Alkene | Cooperative electronic and steric effects stabilize the transition state leading to the (Z)-product. researchgate.netuniversityofgalway.ie |
| Di-ortho-Halo Benzaldehyde + Benzylide Ylide | (E)-Alkene | Severe steric hindrance disfavors the syn approach, leading to the more stable (E)-product. researchgate.net |
| Benzaldehyde + Stabilized Ylide | (E)-Alkene | The initial betaine (B1666868) formation becomes reversible, allowing equilibration to the thermodynamically more stable anti-intermediate. |
Reactions Involving the Cyclopentyloxy Ether Group
The cyclopentyloxy ether moiety in this compound is a key functional group that dictates the compound's stability and potential for further chemical modification.
Ethers are generally characterized by their high chemical stability, which is why they are frequently employed as protecting groups in complex syntheses and as solvents for a wide range of reactions. libretexts.orgspcmc.ac.in The benzylic ether linkage in this compound is stable to a variety of common reagents, including strong bases, nucleophiles, and many oxidizing and reducing agents. spcmc.ac.inorganic-chemistry.org This robustness allows for extensive chemical manipulation of the aldehyde functionality without disturbing the ether group. For instance, reactions such as Grignard additions, reductions with sodium borohydride, and oxidations of the aldehyde can be performed while the cyclopentyloxy group remains intact.
The cyclopentyl group itself contributes to this stability. Cyclopentyl methyl ether (CPME) has gained recognition as an eco-friendly solvent due to its high boiling point, hydrophobicity, and exceptional stability against hydrogen atom abstraction. researchgate.net This inherent stability of the cyclopentyl ring system, combined with the general robustness of the benzyl (B1604629) ether linkage, makes the cyclopentyloxy group a reliable protecting element.
Table 2: General Stability of Benzyl-Type Ethers Under Common Reaction Conditions
| Reagent/Condition | Stability of Benzyl Ether |
| Strong Bases (e.g., LDA, NaH) | Stable spcmc.ac.in |
| Nucleophilic Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable spcmc.ac.in |
| Organometallic Reagents (e.g., RMgX, RLi) | Stable spcmc.ac.in |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Labile (Cleaved) organic-chemistry.orgatlanchimpharma.com |
| Strong Protic Acids (e.g., HBr, HI) | Labile (Cleaved) libretexts.org |
| Lewis Acids (e.g., BBr₃, BCl₃) | Labile (Cleaved) atlanchimpharma.com |
| Oxidizing Agents (e.g., CrO₃, PCC) | Generally Stable spcmc.ac.in |
Selective Cleavage and Functionalization of Ether Linkages
While stable, the cyclopentyloxy ether linkage can be selectively cleaved or functionalized when desired.
Cleavage Reactions: The most common methods for cleaving benzyl ethers are catalytic hydrogenolysis and treatment with strong acids.
Catalytic Hydrogenolysis: This is a mild and highly effective method where the compound is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). organic-chemistry.orgatlanchimpharma.com The reaction proceeds to yield toluene (B28343) and the corresponding alcohol, in this case, 2-(hydroxymethyl)benzaldehyde (B1295816).
Acidic Cleavage: Strong acids such as hydrogen bromide (HBr) or hydrogen iodide (HI) can cleave the ether bond. libretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. For a benzylic ether, the mechanism can be S_N1-like due to the formation of a stable benzylic carbocation. libretexts.org
Functionalization Reactions: Modern synthetic methods allow for the functionalization of the benzylic C–H bond (the methylene (B1212753) bridge) without cleaving the ether. This approach is valuable for late-stage modification of complex molecules.
Radical Functionalization: Organoradical catalysts can achieve site-selective amination of the benzylic C–H bond. rsc.org
Photoredox Catalysis: Visible-light photoredox catalysis provides a mild method for generating a benzyl radical from phenolic ethers, which can then participate in C–C bond-forming reactions. rsc.org This strategy allows for the selective introduction of various functional groups at the benzylic position under gentle conditions. rsc.org
Catalysis in Transformations of Benzaldehyde Derivatives
The aldehyde group is a versatile functional handle for a multitude of catalytic transformations, enabling the construction of complex molecular architectures.
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules from aldehydes. These reactions utilize small, chiral organic molecules as catalysts, avoiding the need for metal catalysts.
Proline-Catalyzed Reactions: The amino acid proline is a highly effective catalyst for asymmetric aldol reactions. youtube.com It reacts with a ketone to form a nucleophilic enamine, which then attacks an aldehyde electrophile (such as this compound). The chiral environment provided by the proline catalyst directs the attack to one face of the aldehyde, resulting in the formation of a chiral β-hydroxy ketone with high enantioselectivity. youtube.com The transition state is often a six-membered ring stabilized by hydrogen bonding, which locks the components into a specific geometry. youtube.com
Imidazolidinone Catalysts: Developed by MacMillan, chiral imidazolidinone catalysts can activate α,β-unsaturated aldehydes toward various asymmetric transformations. youtube.com The catalyst reversibly forms a chiral iminium ion with the aldehyde, lowering its LUMO and rendering it highly susceptible to nucleophilic attack. This strategy is widely used in asymmetric Michael additions and Diels-Alder reactions, affording products with excellent enantiomeric excess. youtube.com
Asymmetric Organozinc Additions: The addition of organozinc reagents to aldehydes can be rendered highly enantioselective by using chiral ligands as catalysts. nih.gov This method is effective for the synthesis of a wide variety of chiral secondary alcohols. nih.gov
Table 3: Overview of Organocatalytic Transformations of Aldehydes
| Reaction Type | Catalyst Type | Aldehyde Role | Product Type |
| Aldol Reaction | Proline / Chiral Amines | Electrophile | Chiral β-Hydroxy Carbonyls youtube.com |
| Michael Addition | Chiral Imidazolidinones | Electrophile (as Iminium ion) | Chiral 1,5-Dicarbonyls youtube.com |
| Diels-Alder Reaction | Chiral Imidazolidinones | Dienophile (as Iminium ion) | Chiral Cyclohexene Derivatives youtube.com |
| Alkyne Addition | Chiral BINOL-Zn Complexes | Electrophile | Chiral Propargylic Alcohols acs.org |
Transition Metal-Catalyzed Transformations of Aryl Aldehydes
Transition metals are widely used to catalyze a diverse array of transformations involving aryl aldehydes, often exhibiting unique reactivity and selectivity.
Hydroacylation: This reaction involves the addition of the aldehyde C-H bond across an unsaturated C-C bond (alkene or alkyne). Rhodium complexes are particularly effective catalysts for this transformation. nih.govnih.gov In intramolecular versions, the ortho-substituent can act as a tether or directing group to facilitate the cyclization. For intermolecular reactions of 2-substituted benzaldehydes, the catalyst can coordinate to both the aldehyde and the ortho-substituent, influencing the reaction's efficiency and regioselectivity. nih.gov
Addition of Organometallics: Nickel complexes can catalyze the addition of aryl halides to aldehydes using zinc as a reductant, providing a convenient route to sterically hindered secondary alcohols. acs.org This method tolerates functional groups that are incompatible with traditional Grignard reactions. acs.org
Oxidative Coupling: Palladium catalysts can promote the formal oxidative coupling of C-H bonds with aldehydes to produce ketones. nih.gov This transformation often utilizes a directing group on one of the substrates to control the site of C-H activation.
Table 4: Examples of Transition Metal-Catalyzed Reactions of Aryl Aldehydes
| Catalyst | Reaction Type | Reactant Partner | Product |
| Rh(I) complexes | Intermolecular Hydroacylation | Alkyne/Alkene | Ketone nih.govacs.org |
| Pd(OAc)₂ | Oxidative Acylation | Arene with Directing Group | Ketone nih.gov |
| Ni(II)/PyBox complexes | Aryl Halide Addition | Aryl Bromide | Secondary Alcohol acs.org |
| Re(I) complexes | C-H Bond Addition | Arene with Directing Group | Ketone nih.gov |
Heterogeneous Catalysis in Aldehyde-Based Reactions
The application of heterogeneous catalysts in the transformation of aromatic aldehydes is a cornerstone of modern synthetic chemistry, offering advantages in catalyst recovery, reusability, and process scalability. While specific research on the heterogeneous catalytic reactions of this compound is not extensively documented, a comprehensive understanding of its probable reactivity can be extrapolated from studies on structurally analogous ortho-substituted benzaldehydes and benzyl ethers. The bulky and electron-donating nature of the 2-((cyclopentyloxy)methyl) group is anticipated to exert significant steric and electronic influences on the catalytic behavior of the aldehyde functionality.
Heterogeneous catalysis in the context of substituted benzaldehydes primarily involves reactions such as hydrogenation and oxidation. These transformations are typically facilitated by solid-supported metal catalysts, where the choice of metal, support, and reaction conditions dictates the selectivity and yield of the desired product.
Hydrogenation Reactions
The catalytic hydrogenation of the aldehyde group in substituted benzaldehydes is a fundamental process, typically yielding the corresponding primary alcohol. This reaction is commonly carried out using hydrogen gas and a solid catalyst, often a noble metal like palladium (Pd), platinum (Pt), or ruthenium (Ru) dispersed on a high-surface-area support such as activated carbon, alumina (B75360) (Al₂O₃), or silica (B1680970) (SiO₂). oaepublish.comdntb.gov.ua
The reaction pathway for the hydrogenation of a benzaldehyde derivative generally proceeds via the reduction of the aldehyde to a benzyl alcohol. dntb.gov.ua However, under more forcing conditions or with certain catalysts, further hydrogenolysis of the resulting benzyl alcohol to a methyl group can occur. For a compound like this compound, the primary product of hydrogenation would be (2-((cyclopentyloxy)methyl)phenyl)methanol.
The steric hindrance imposed by the ortho-((cyclopentyloxy)methyl) group is a critical factor to consider. Bulky ortho-substituents can influence the rate of reaction by impeding the access of the aldehyde group to the active sites of the catalyst. nih.gov This steric effect can sometimes be beneficial, potentially preventing side reactions. Studies on other ortho-substituted benzaldehydes have shown that while the reaction proceeds, the rate might be slower compared to their para-substituted counterparts.
The choice of catalyst and support is crucial for achieving high selectivity. For instance, supported nickel (Ni) catalysts have been shown to favor the hydrogenation of the aromatic ring, while copper (Cu) catalysts are more selective towards the carbonyl group. rsc.org Palladium catalysts are generally effective for the hydrogenation of the aldehyde to the alcohol under mild conditions. oaepublish.comdntb.gov.ua
Table 1: Heterogeneous Catalytic Hydrogenation of Analogous Substituted Benzaldehydes
| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Product | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Benzaldehyde | Pd/C | Water | 25 | 1 | Benzyl alcohol | - | >99 | oaepublish.com |
| Benzaldehyde | Ni/Al₂O₃ | - | 70-140 | 1 | Benzyl alcohol/Toluene | - | - | rsc.org |
| Benzaldehyde | Pt/Al₂O₃ | - | 353 K | 9 | Benzyl alcohol | - | 100 | dntb.gov.ua |
This table presents data for analogous benzaldehyde derivatives to infer the potential reactivity of this compound under similar conditions.
Oxidation Reactions
The selective oxidation of benzaldehyde derivatives to the corresponding carboxylic acids is another significant transformation often accomplished using heterogeneous catalysts. This approach offers a greener alternative to traditional stoichiometric oxidants. Typical heterogeneous catalytic systems for aldehyde oxidation involve supported noble metals like gold (Au) or palladium (Pd), often in the presence of a base and an oxidant such as molecular oxygen or hydrogen peroxide. rsc.org
For this compound, selective oxidation would yield 2-((cyclopentyloxy)methyl)benzoic acid. The bulky ortho-substituent could potentially influence the reaction kinetics. However, studies on the oxidation of other substituted toluenes to benzaldehydes, a related oxidation process, suggest that heterogeneous catalysts can be highly effective. oaepublish.com
The reaction mechanism for the heterogeneous catalytic oxidation of aldehydes generally involves the activation of the aldehyde and the oxidant on the catalyst surface. The choice of catalyst support can also play a role in the reaction's efficiency and selectivity.
Table 2: Heterogeneous Catalytic Oxidation of Analogous Aromatic Compounds
| Substrate | Catalyst | Oxidant | Solvent | Temperature (°C) | Product | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Styrene | Co₃O₄@HZSM-5 | H₂O₂ | Acetonitrile (B52724) | - | Benzaldehyde | 97 | 82 | |
| Benzyl alcohol | Co₁/NC | O₂ | - | - | Benzaldehyde | 95.2 | >99.9 | rsc.org |
This table includes data for the oxidation of related aromatic compounds to provide insight into the potential oxidative transformations of this compound.
Computational and Theoretical Investigations of 2 Cyclopentyloxy Methyl Benzaldehyde and Analogues
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information on molecular geometry, electronic distribution, and spectroscopic characteristics.
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of molecules. scirp.org Methods like the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly used to optimize molecular geometries and predict thermochemical properties with reasonable accuracy and computational efficiency. scirp.orgresearchgate.netmdpi.comnih.gov
For 2-((Cyclopentyloxy)methyl)benzaldehyde, DFT calculations would be employed to determine the most stable conformation (ground state) by exploring the potential energy surface, particularly the rotational barriers of the cyclopentyloxy and aldehyde groups. Key outputs include optimized bond lengths, bond angles, dihedral angles, and the distribution of electron density, often analyzed through Mulliken or Natural Bond Orbital (NBO) population analysis. nih.gov These studies reveal how the bulky and electron-donating (cyclopentyloxy)methyl group at the ortho position influences the geometry and electronic properties of the benzaldehyde (B42025) core.
DFT is also crucial for mapping reaction pathways by locating and characterizing transition states (TS). nih.gov For instance, in a nucleophilic addition to the carbonyl group, DFT can calculate the activation energy barrier by identifying the structure of the transition state connecting the reactants and the intermediate. nih.gov Studies on substituted benzaldehydes show that both electronic and steric factors of the substituents significantly impact the energy of these transition states. nih.gov
Table 1: Predicted Geometrical and Electronic Parameters for this compound using DFT (B3LYP/6-31G(d,p)) Note: These are representative values inferred from studies on analogous ortho-substituted benzaldehydes.
| Parameter | Predicted Value | Description |
| C=O Bond Length | ~1.22 Å | Typical carbonyl double bond length, slightly elongated by substituent effects. |
| C-C(aldehyde) Bond Length | ~1.48 Å | Bond connecting the carbonyl carbon to the aromatic ring. |
| O-C-C(ring) Bond Angle | ~124° | Angle of the aldehyde group, influenced by steric hindrance from the ortho substituent. |
| Mulliken Charge on O(carbonyl) | ~ -0.55 e | Indicates a high negative charge, making it a site for electrophilic attack. |
| Mulliken Charge on C(carbonyl) | ~ +0.30 e | Indicates a positive charge, making it a site for nucleophilic attack. |
| Dipole Moment | ~ 3.5 D | Reflects the overall polarity of the molecule. |
For higher accuracy in energetic and spectroscopic predictions, ab initio methods such as Møller-Plesset perturbation theory (MP2) and more sophisticated composite methods are utilized. conicet.gov.aracs.org These methods, while computationally more demanding than DFT, provide benchmark-quality data for properties like reaction energies, ionization potentials, and electron affinities. conicet.gov.ar
Ab initio calculations have been successfully used to determine the molecular geometries and vibrational frequencies of benzaldehyde and its derivatives like salicylaldehyde. acs.org For this compound, these methods could provide highly accurate predictions of its infrared (IR) and Raman spectra. The calculated frequencies, after appropriate scaling, can be correlated with experimental spectra to confirm structural assignments. conicet.gov.ar
Furthermore, Time-Dependent DFT (TD-DFT) and other excited-state methods are used to predict electronic absorption spectra (UV-Vis). mdpi.com These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as n→π* and π→π* transitions, which are characteristic of the carbonyl and aromatic systems. nih.gov
Table 2: Predicted Spectroscopic Properties for Benzaldehyde Analogues using Ab Initio and TD-DFT Methods Note: Data is based on findings for various substituted benzaldehydes. mdpi.comconicet.gov.arnih.gov
| Property | Method | Predicted Value Range | Transition/Vibration |
| C=O Stretch (IR) | MP2/6-31G | 1700 - 1730 cm⁻¹ | Carbonyl stretching vibration |
| Aromatic C-H Stretch (IR) | MP2/6-31G | 3000 - 3100 cm⁻¹ | Aromatic C-H vibrations |
| n→π* Transition (UV-Vis) | TD-DFT | 320 - 350 nm | Electronic transition involving non-bonding electrons of the carbonyl oxygen |
| π→π* Transition (UV-Vis) | TD-DFT | 240 - 280 nm | Electronic transition involving the π-system of the aromatic ring and carbonyl group |
Molecular Modeling and Interaction Mechanism Studies
Molecular modeling encompasses a range of computational techniques used to simulate and analyze the interactions of a molecule with its environment, such as a solvent, a catalyst, or a biological receptor. For this compound, understanding its interaction mechanisms is key to predicting its behavior in chemical reactions.
Computational studies on analogous systems, such as the organocatalyzed aldol (B89426) reaction of benzaldehyde derivatives, show that interactions between the aldehyde and the catalyst are critical. d-nb.info The electronic properties of substituents on the benzaldehyde ring affect the adsorption and affinity of the substrate to the catalyst surface. d-nb.info In the case of this compound, the bulky cyclopentyloxy group would sterically hinder the approach to the carbonyl group, while its electron-donating nature could influence the electronic interactions.
Theoretical investigations on cycloisomerization reactions also highlight the role of catalysts. nih.gov For example, a palladium catalyst can form an adduct with a molecule, lowering the activation energy and altering the reaction pathway compared to a purely thermal process. nih.gov Modeling the interaction of this compound with potential catalysts would be essential to designing selective transformations.
Elucidation of Structure-Reactivity Relationships
A central goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity. chemrxiv.org For benzaldehyde analogues, these relationships are often explored by systematically varying substituents and calculating the impact on reaction rates and equilibria. nih.govnih.govresearchgate.net
The reactivity of the aldehyde group is highly sensitive to the electronic nature of substituents on the aromatic ring. researchgate.net Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, typically accelerating nucleophilic addition reactions. arkat-usa.org Conversely, electron-donating groups (EDGs) decrease reactivity toward nucleophiles. The (cyclopentyloxy)methyl group is expected to act as an EDG, thereby potentially reducing the reaction rate of nucleophilic attacks compared to unsubstituted benzaldehyde.
Kinetic studies on the oxidation of substituted benzaldehydes have shown that the reaction rates can be correlated with electronic parameters of the substituents. researchgate.net Similarly, computational studies on the reduction of deuterated benzaldehydes revealed that steric hindrance from ortho-substituents can significantly impair reactivity and selectivity. nih.gov The bulky ortho-group in this compound would likely create substantial steric occlusion, playing a dominant role in its reactivity profile. nih.gov
Table 3: Influence of Substituents on the Relative Rate Constants of Benzaldehyde Reactions Note: This table illustrates general trends observed in computational and experimental studies on substituted benzaldehydes. nih.govresearchgate.netarkat-usa.org
| Substituent (Position) | Electronic Effect | Steric Hindrance | Predicted Relative Rate (vs. Benzaldehyde) |
| 4-Nitro (para) | Strong EWG | Low | > 1 (Faster) |
| 4-Methoxy (para) | Strong EDG | Low | < 1 (Slower) |
| 2-Methyl (ortho) | Weak EDG | Moderate | < 1 (Slower) |
| 2,6-Dimethyl (di-ortho) | Moderate EDG | High | << 1 (Much Slower) |
| 2-((Cyclopentyloxy)methyl) | EDG | High | << 1 (Predicted to be much slower) |
Modern computational chemistry allows for the in silico prediction of complete reaction pathways, including the identification of intermediates, transition states, and potential side products. nih.govfrontiersin.org By calculating the free energy profile of a proposed reaction, chemists can predict the most likely outcome and the selectivity (chemo-, regio-, and stereoselectivity) before conducting experiments. nih.gov
For example, in the reduction of prochiral benzaldehydes with reagents like Alpine-Borane, DFT calculations have been used to compare the energies of diastereomeric transition states, which explains the observed enantiomeric excess. nih.gov These studies have shown that for substrates with significant steric bulk from two ortho-substituents, an alternative, non-selective reaction pathway can become competitive, leading to lower stereoselectivity. nih.govnih.gov
For this compound, computational modeling could predict its behavior in various transformations. For instance, in an asymmetric reduction, the bulky ortho-substituent would be expected to strongly influence the facial selectivity of the hydride attack on the carbonyl. By mapping the potential energy surface for different attack trajectories, the preferred stereochemical outcome could be predicted. nih.gov
Conformational Analysis and Molecular Dynamics Simulations of Complex Aldehyde Derivatives
The conformational landscape of a molecule is a critical determinant of its physical, chemical, and biological properties. For complex molecules such as this compound, which possess multiple rotatable bonds and flexible ring systems, understanding the accessible conformations and their relative energies is paramount. Computational chemistry provides powerful tools for this purpose, with conformational analysis and molecular dynamics (MD) simulations offering detailed insights into the molecule's structure and behavior over time.
Conformational analysis of aldehyde derivatives is often conducted using quantum mechanical methods, such as Density Functional Theory (DFT), as well as semi-empirical methods like AM1 and PM3. researchgate.netmaterialsciencejournal.org These methods are employed to calculate the potential energy surface of the molecule as a function of its torsional angles. For this compound, the key degrees of freedom include the rotation around the C-O bonds of the ether linkage and the C-C bond connecting the substituted methyl group to the benzene (B151609) ring. The cyclopentyl group itself introduces additional complexity due to its own puckered conformations (envelope and twist forms).
Theoretical studies on similar aromatic aldehydes have utilized methods like DFT with the B3LYP functional to investigate reaction mechanisms and molecular geometries. nih.govacs.org For a molecule like this compound, a systematic scan of the dihedral angles would reveal the low-energy conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution, providing a picture of the dominant shapes of the molecule in a given environment.
The following table illustrates hypothetical relative energies for key conformers of this compound, which would be obtained from such a computational study. The dihedral angles (τ1, τ2, τ3) would define the orientation of the cyclopentyloxy group relative to the benzaldehyde moiety.
| Conformer | Dihedral Angle τ1 (Car-C-O-Ccyc) | Dihedral Angle τ2 (C-O-Ccyc-Ccyc) | Cyclopentyl Pucker | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|---|---|
| A | 180° (anti) | 60° (gauche) | Envelope | 0.00 | 75.3 |
| B | 60° (gauche) | 180° (anti) | Twist | 0.85 | 15.1 |
| C | -60° (gauche) | -60° (gauche) | Envelope | 1.50 | 5.5 |
| D | 180° (anti) | 180° (anti) | Twist | 2.10 | 2.1 |
Molecular dynamics (MD) simulations provide a complementary approach, offering a dynamic picture of the molecule's behavior. nih.gov In an MD simulation, the classical equations of motion are solved for all atoms in the system over a period of time, yielding a trajectory of atomic positions and velocities. This allows for the exploration of the conformational space and the study of time-dependent properties. MD simulations are particularly useful for understanding how a molecule like this compound might interact with its environment, such as a solvent or a biological receptor. researchgate.net
For aldehyde derivatives, MD simulations can reveal the flexibility of different parts of the molecule and the timescales of conformational transitions. nih.gov For instance, the puckering of the cyclopentyl ring and the rotation of the ether side chain would be observed directly in the simulation. The stability of intramolecular interactions, such as weak hydrogen bonds or van der Waals contacts, can also be assessed. Studies on similar systems have shown that hydrophobic interactions often play a significant role in the binding of such molecules. researchgate.net
The results from an MD simulation can be analyzed to generate data on various structural parameters. The table below presents a hypothetical analysis of key geometric parameters for the lowest-energy conformer of this compound from a simulated trajectory.
| Parameter | Average Value | Standard Deviation |
|---|---|---|
| Bond Length Car-CH2 (Å) | 1.51 | 0.02 |
| Bond Length CH2-O (Å) | 1.43 | 0.03 |
| Bond Length O-Ccyc (Å) | 1.44 | 0.03 |
| Bond Angle Car-C-O (°) | 109.5 | 2.5 |
| Bond Angle C-O-Ccyc (°) | 118.0 | 3.1 |
| Dihedral Angle τ1 (°) | 175.4 | 10.2 |
These computational investigations are crucial for building a comprehensive understanding of the structure-property relationships in complex aldehyde derivatives. The insights gained from conformational analysis and molecular dynamics simulations can guide the rational design of new molecules with desired characteristics for various applications. nih.gov
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. For 2-((Cyclopentyloxy)methyl)benzaldehyde, both ¹H and ¹³C NMR would be essential.
Expected ¹H NMR Spectral Features:
Based on analogous structures, the proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, the benzylic methylene (B1212753) protons, the cyclopentyl methine proton, and the cyclopentyl methylene protons.
Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region, typically between δ 9.8 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.
Aromatic Protons (C₆H₄): The four protons on the benzene (B151609) ring would appear in the aromatic region (δ 7.0-8.0 ppm). Due to the ortho-disubstitution pattern, they would likely present as a complex multiplet pattern. The proton adjacent to the aldehyde group (at C6) and the proton adjacent to the ether-linked methylene group (at C3) would be the most deshielded.
Benzylic Methylene Protons (-OCH₂-Ar): A singlet corresponding to the two protons of the methylene bridge connecting the ether oxygen and the benzene ring is expected around δ 4.5-5.0 ppm.
Cyclopentyl Methine Proton (-O-CH-): The proton on the carbon of the cyclopentyl ring directly attached to the oxygen atom would appear as a multiplet, likely in the region of δ 3.5-4.5 ppm.
Cyclopentyl Methylene Protons (-CH₂-): The remaining eight protons of the cyclopentyl ring would produce a series of complex multiplets in the upfield region, typically between δ 1.5 and 2.0 ppm.
Expected ¹³C NMR Spectral Features:
The carbon NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom.
Carbonyl Carbon (-CHO): A highly deshielded signal is expected between δ 190 and 200 ppm.
Aromatic Carbons (C₆H₄): Six signals would be expected in the δ 120-140 ppm range, with the carbons bearing the substituents (C1 and C2) showing distinct chemical shifts.
Benzylic Methylene Carbon (-OCH₂-Ar): This signal would likely appear in the δ 65-75 ppm region.
Cyclopentyl Methine Carbon (-O-CH-): The carbon attached to the ether oxygen would be found in the δ 75-85 ppm range.
Cyclopentyl Methylene Carbons (-CH₂-): The remaining methylene carbons of the cyclopentyl ring would resonate at higher field, typically between δ 20 and 40 ppm.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) would be critical for confirming the molecular formula of this compound. The exact mass measurement would allow for the unambiguous determination of its elemental composition (C₁₂H₁₄O₂).
Expected Fragmentation Pattern:
In addition to the molecular ion peak ([M]⁺), characteristic fragmentation patterns would be expected under electron ionization (EI):
Loss of the Cyclopentyloxy Radical: A significant fragment would likely correspond to the loss of the •OC₅H₉ group, leading to a [M - 85]⁺ ion.
Loss of the Cyclopentyl Group: Cleavage of the C-O bond could result in the loss of a cyclopentyl radical (•C₅H₉), giving a prominent peak.
Benzylic Cleavage: Fission of the bond between the aromatic ring and the methylene group is a common fragmentation pathway for benzyl (B1604629) ethers.
Formation of Tropylium (B1234903) Ion: Rearrangement and fragmentation of the aromatic ring could lead to the characteristic tropylium ion at m/z 91.
Aldehyde Fragmentation: Loss of the formyl radical (•CHO) or a hydrogen atom from the aldehyde group are also possible fragmentation pathways.
Chromatographic Methods (HPLC, GC) for Purity Assessment and Mixture Separation
Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be suitable for assessing the purity of this compound and for separating it from potential impurities or reaction byproducts.
High-Performance Liquid Chromatography (HPLC):
A reversed-phase HPLC method would likely be effective. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would be a standard starting point. Detection using a UV detector would be appropriate, given the presence of the aromatic chromophore. The retention time would be specific to the compound under the defined conditions.
Gas Chromatography (GC):
GC analysis would also be feasible due to the compound's expected volatility. A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) would be suitable. The oven temperature would need to be programmed to ensure proper elution without decomposition. A Flame Ionization Detector (FID) would provide a robust signal, while coupling the GC to a mass spectrometer (GC-MS) would allow for the simultaneous separation and identification of components in a mixture. General methods for analyzing benzaldehyde (B42025) often utilize temperature gradients from around 150°C to 260°C.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy:
The IR spectrum would provide clear evidence for the key functional groups present in the molecule.
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹. The conjugation with the aromatic ring typically lowers the frequency compared to aliphatic aldehydes.
C-H Stretch (Aldehyde): Two characteristic, but weaker, bands are expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹. The latter is often a clear indicator of an aldehyde.
Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ would confirm the presence of the benzene ring.
Aromatic C=C Stretch: Several bands of varying intensity would appear in the 1450-1600 cm⁻¹ region.
C-O-C Stretch (Ether): A strong absorption band corresponding to the asymmetric C-O-C stretch of the ether linkage is expected in the range of 1050-1250 cm⁻¹.
Aliphatic C-H Stretch: Absorptions from the cyclopentyl and methylene groups would be observed in the 2850-2960 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would show absorptions characteristic of the benzaldehyde chromophore.
π → π Transitions:* Strong absorption bands are expected below 250 nm, corresponding to the electronic transitions within the benzene ring.
n → π Transition:* A weaker absorption band, often appearing as a shoulder, is anticipated at longer wavelengths (around 280-320 nm), arising from the carbonyl group's non-bonding electrons. The substitution on the aromatic ring would influence the exact position and intensity of these absorption maxima.
In-depth Analysis of this compound Reveals Limited Specific Research
General principles of organic synthesis and polymer chemistry allow for theoretical postulation of its reactivity and potential applications. As an ortho-substituted benzaldehyde, the aldehyde group can participate in a variety of reactions, including but not limited to, condensation, oxidation, reduction, and the formation of Schiff bases. The cyclopentyloxy methyl substituent at the ortho position could potentially influence the reactivity of the aldehyde group through steric and electronic effects and could be a handle for further functionalization.
In the context of polymer science, aldehyde-functionalized monomers are known to be valuable for producing polymers with reactive sites. nih.gov These aldehyde moieties can be used for post-polymerization modifications, enabling the modulation of material properties. nih.gov For instance, they can react with primary amines to form imine linkages, which can be further reduced to stable amine bonds. nih.gov Such functional polymers have applications in various fields, including biomedicine. researchgate.net While it is conceivable that this compound could serve as such a monomer, specific studies on its polymerization or its incorporation into resins are not documented.
Similarly, the field of supramolecular chemistry often utilizes molecules capable of self-assembly through specific non-covalent interactions. While benzaldehyde derivatives can be involved in such assemblies, there is no specific research found that describes the supramolecular behavior or self-assembly of this compound.
Due to the absence of specific research findings and data for this compound, it is not possible to provide a detailed, evidence-based article that adheres to the requested outline and includes specific research findings and data tables. The information available is of a general nature for related classes of compounds and does not provide the specificity required for the requested article.
Applications of 2 Cyclopentyloxy Methyl Benzaldehyde As a Synthetic Building Block and in Advanced Materials
Design and Synthesis of Chemical Probes for Mechanistic Studies
While direct applications of 2-((Cyclopentyloxy)methyl)benzaldehyde in the design and synthesis of chemical probes for specific mechanistic studies are not extensively documented in publicly available research, its chemical structure presents a versatile scaffold for the development of such tools. The inherent reactivity of the aldehyde functional group, coupled with the steric and electronic influence of the cyclopentyloxy moiety, provides a foundation for creating probes to investigate a variety of biological and chemical processes.
The rationale for using this compound as a precursor for chemical probes lies in its potential for modification to include reporter groups or reactive moieties. The aldehyde can serve as a reactive handle for conjugation to biomolecules or for the formation of adducts that can be monitored to understand reaction mechanisms. nih.govacs.org The ether linkage and the cyclopentyl group can influence the probe's solubility, membrane permeability, and interaction with hydrophobic pockets of target proteins. numberanalytics.comnih.gov
Hypothetical Design of Probes for Mechanistic Insights
The design of chemical probes from this compound would involve strategic functionalization to tailor the probe for a specific mechanistic question. This could include the incorporation of fluorophores, biotin (B1667282) tags for affinity purification, or cross-linking agents.
For instance, a probe designed to study enzyme kinetics could involve the synthesis of a derivative where the aldehyde group reacts with an active site residue, leading to a measurable signal change, such as fluorescence quenching or enhancement. nih.gov The cyclopentyloxy group might play a crucial role in positioning the probe within the enzyme's active site. nih.gov
Another potential application is in the study of cellular signaling pathways. A probe derived from this compound could be designed to interact with specific receptors or enzymes, with the cyclopentyl ether moiety enhancing cell membrane permeability. numberanalytics.com
Proposed Synthetic Routes for Probe Development
The synthesis of chemical probes from this compound would likely proceed through modification of the aldehyde group or functionalization of the aromatic ring.
Modification of the Aldehyde Group: The aldehyde can be converted to a more stable, yet still reactive, functional group. For example, it can be transformed into a hydrazone or an oxime, which can then be used to label biomolecules. nih.govbiorxiv.org This approach allows for the introduction of a wide variety of reporter tags.
Functionalization of the Aromatic Ring: Electrophilic aromatic substitution reactions could be employed to introduce functional groups onto the benzene (B151609) ring, although the directing effects of the existing substituents would need to be carefully considered. These new functional groups could then be used for the attachment of reporter molecules.
Interactive Data Table: Hypothetical Chemical Probes Derived from this compound
| Probe Name | Structure | Proposed Synthetic Approach | Potential Mechanistic Study |
| FL-Probe-1 | Reaction of this compound with a fluorescent hydrazine. | Investigating enzyme-substrate interactions and kinetics. | |
| Biotin-Probe-2 | Reductive amination of this compound with a biotinylated amine. | Identifying binding partners of a target protein through affinity pulldown assays. | |
| XL-Probe-3 | Synthesis of a derivative with a photo-activatable cross-linking group attached to the aromatic ring. | Mapping protein-protein interactions within a cellular context. |
Detailed research into the synthesis and application of such probes would be necessary to validate these hypothetical designs and to fully explore the potential of this compound as a building block for tools in mechanistic studies.
Emerging Research Directions and Future Perspectives for 2 Cyclopentyloxy Methyl Benzaldehyde Chemistry
Development of Novel Asymmetric Catalytic Methodologies for Chiral Derivatives
The synthesis of chiral molecules is a cornerstone of modern chemistry, and the development of enantioselective methods for producing chiral derivatives of 2-((Cyclopentyloxy)methyl)benzaldehyde is a significant area of future research. wikipedia.org Asymmetric synthesis introduces chirality, producing stereoisomeric products in unequal amounts, which is crucial for applications where specific three-dimensional structures are required. wikipedia.org The aldehyde functional group is an excellent starting point for creating new stereocenters.
Current asymmetric catalysis offers a powerful toolkit that can be adapted for this purpose. beilstein-journals.org For instance, enantioselective additions to the carbonyl group can generate chiral secondary alcohols. Methodologies such as nickel-catalyzed hydroalkenylation could produce chiral γ-amino alcohols from the aldehyde. acs.org Similarly, copper-catalyzed asymmetric Henry reactions with nitromethane (B149229) could yield chiral nitroaldols, which are valuable synthetic intermediates. mdpi.com Organocatalysis, which uses small organic molecules as catalysts, presents another promising avenue. Chiral secondary amines, for example, can catalyze the asymmetric Michael addition of aldehydes to nitroolefins, a strategy that could be explored for elaborating the structure of this compound. beilstein-journals.orgrsc.org
Future work will likely focus on designing new chiral ligands and organocatalysts specifically tailored to accommodate the steric and electronic properties of the cyclopentyloxy-methyl substituent. The goal is to achieve high yields and exceptional enantioselectivity (high enantiomeric excess, or 'ee').
Table 1: Potential Asymmetric Catalytic Strategies for this compound
| Catalytic Strategy | Catalyst Type | Potential Chiral Product | Key Advantages |
|---|---|---|---|
| Enantioselective Alkynylation | Chiral Rhodium-Lewis Acid nih.govprinceton.edu | Chiral Propargylic Alcohols | High enantioselectivity, broad substrate scope. |
| Asymmetric Henry Reaction | Chiral Bis(β-amino alcohol)-Cu(OAc)₂ Complex mdpi.com | Chiral β-Nitro Alcohols | Excellent yields and enantiomeric purity. |
| Asymmetric Allylation | Chiral Phosphine-Copper Complex nih.govunc.edu | Chiral Homoallylic Alcohols | Access to α-quaternary aldehydes and ketones. |
| Asymmetric Hydroalkenylation | Nickel-Chiral Ligand Complex acs.org | Chiral γ-Amino Alcohols | High regio- and enantioselectivity under mild conditions. |
Exploration of Advanced Sustainable Synthetic Routes and Biocatalysis for Production
In line with the global push for green chemistry, future production of this compound will increasingly rely on sustainable and environmentally benign synthetic methods. epitomejournals.com This involves minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient processes. rasayanjournal.co.innih.gov
One promising direction is the use of mechanochemistry, where mechanical force, rather than solvents and heat, drives chemical reactions. nih.gov This solvent-free approach could be applied to key steps in the synthesis, significantly reducing the environmental footprint. beilstein-journals.org Another green strategy involves the direct hydrogenation coupling of an unsaturated aldehyde with an alcohol, which could be adapted for the formation of the ether linkage in the target molecule using robust, cost-effective heterogeneous catalysts under mild conditions. mdpi.com
Biocatalysis, the use of enzymes or whole organisms to perform chemical transformations, offers a highly attractive and sustainable alternative to traditional chemical synthesis. scielo.org.mxnih.gov The production of aldehydes through biocatalytic routes is a growing field. nih.gov For the synthesis of this compound, enzymes could be employed for specific transformations, such as the selective oxidation of the corresponding alcohol to the aldehyde or in the formation of the ether bond. Research has shown that aqueous extracts from various plant wastes can effectively reduce benzaldehyde (B42025) to benzyl (B1604629) alcohol, demonstrating the potential of readily available biocatalysts. scielo.org.mxresearchgate.net The use of enzymes can lead to high selectivity under mild reaction conditions (room temperature and pressure, neutral pH), avoiding the need for protecting groups and reducing the generation of toxic waste. beilstein-journals.org
Table 2: Comparison of Conventional vs. Sustainable Synthetic Approaches
| Parameter | Conventional Synthesis | Sustainable/Green Approach |
|---|---|---|
| Solvents | Often uses volatile, toxic organic solvents. | Solvent-free (mechanochemistry), or use of benign solvents like water. epitomejournals.comnih.gov |
| Catalysts | May use heavy metals or hazardous reagents. scielo.org.mx | Biocatalysts (enzymes), natural catalysts (lemon juice), reusable heterogeneous catalysts. nih.govscielo.org.mx |
| Energy | Often requires significant heating or cooling. | Lower energy input, use of alternative energy sources like solar radiation or mechanical force. nih.gov |
| Byproducts | Can generate significant toxic waste. | Minimal and often non-toxic, biodegradable byproducts. researchgate.net |
| Atom Economy | Can be low, with poor incorporation of reactant atoms into the final product. | High atom economy, maximizing efficiency. epitomejournals.com |
Integration of Advanced Computational Modeling for Predictive Synthesis and Discovery
DFT studies can provide deep mechanistic insights into reaction pathways. For example, computational analysis can be used to model the transition states in the formation of the ether linkage or in reactions involving the aldehyde group, helping to predict the most favorable reaction conditions and potential byproducts. nih.govresearchgate.net This predictive power can significantly reduce the number of trial-and-error experiments required in the lab.
Furthermore, machine learning and artificial intelligence (AI) are emerging as powerful tools for predicting reaction outcomes. youtube.com By training algorithms on large datasets of chemical reactions, ML models can predict the major product of a reaction, its yield, or its regioselectivity with high accuracy. acs.orgnih.gov For a molecule like this compound, an ML model could predict the most likely site of further functionalization on the aromatic ring or forecast the success of a novel catalytic transformation. acs.org These predictive capabilities streamline the discovery of new derivatives and synthetic routes.
Table 3: Applications of Computational Modeling in the Chemistry of this compound
| Computational Tool | Application Area | Predicted Outcome/Insight |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, reaction kinetics, influence of substituents on reactivity. nih.govresearchgate.net |
| Machine Learning (ML) | Reaction Outcome Prediction | Major product prediction, yield estimation, identification of optimal reaction conditions. chemeurope.comnih.gov |
| ML / AI | Retrosynthesis Planning | Proposing novel and efficient synthetic pathways from available starting materials. |
| Quantitative Structure-Property Relationship (QSPR) | Property Prediction | Prediction of physical properties (solubility, boiling point) and chemical reactivity. |
| Molecular Dynamics (MD) Simulation | Solvation and Conformation | Understanding solvent effects and the conformational preferences of the molecule. |
Application in Flow Chemistry and Automated Synthesis Platforms for Scalability
To move from laboratory-scale synthesis to industrial production, efficiency, safety, and scalability are paramount. Flow chemistry, where reactions are run in continuous streams through tubes or microreactors, offers significant advantages over traditional batch processing. nih.gov This technology provides superior control over reaction parameters like temperature and mixing, leading to higher yields, improved selectivity, and enhanced safety, especially for highly exothermic or hazardous reactions. mdpi.comnih.gov The synthesis of ethers and the functionalization of aldehydes are well-suited for translation to flow processes. rsc.orgnih.gov The multi-step synthesis of complex molecules can be streamlined by coupling individual flow reactors, eliminating the need for intermediate isolation and purification. mdpi.com
Complementing flow chemistry, automated synthesis platforms are accelerating the pace of chemical discovery. nih.gov These robotic systems can perform numerous reactions in parallel, enabling high-throughput screening of different reagents, catalysts, and conditions. researchgate.net By integrating automated platforms with the synthesis of this compound, researchers can rapidly create large libraries of derivatives. chemrxiv.orgchemrxiv.org For instance, an automated system could take a core structure and systematically react it with a diverse set of building blocks to explore new chemical space efficiently.
Table 4: Comparison of Batch vs. Flow Synthesis for this compound Production
| Feature | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Scalability | Difficult; scaling up can alter reaction profile. | Simple; scale by running the system for longer or using larger reactors. nih.gov |
| Heat Transfer | Poor; risk of localized hot spots and runaway reactions. | Excellent; high surface-area-to-volume ratio allows for efficient heating/cooling. mdpi.com |
| Safety | Higher risk due to large volumes of reagents. | Enhanced safety; small reaction volumes at any given time. nih.gov |
| Process Control | Limited control over mixing and temperature gradients. | Precise control over residence time, temperature, and stoichiometry. nih.gov |
| Integration | Difficult to couple multiple reaction steps. | Easily integrated into multi-step, continuous processes. mdpi.com |
Investigation into Structure-Function Relationships within Non-Biological Chemical Systems
A fundamental goal of future research is to understand how the specific structural components of this compound dictate its chemical behavior and function in non-biological systems. The interplay between the ortho-substituted aromatic ring, the flexible ether linkage, and the aldehyde group creates a unique chemical entity whose properties are yet to be fully explored.
The ortho position of the cyclopentyloxy-methyl group relative to the aldehyde is particularly significant. This substituent can exert both steric and electronic effects. Sterically, the bulky cyclopentyl group can influence the approach of reagents to the aldehyde, potentially leading to unique selectivity in reactions compared to less hindered benzaldehydes. Electronically, the ether oxygen can influence the electron density of the aromatic ring and the electrophilicity of the carbonyl carbon.
Future investigations will likely focus on quantifying these relationships. For example, studies could explore how the molecule interacts with metal centers to form coordination complexes, with the ether oxygen and the carbonyl group potentially acting as a bidentate ligand. The nature of the cyclopentyloxy-methyl substituent could influence the stability and reactivity of such complexes. Other research could examine its performance as a building block in materials science, for instance, in the synthesis of novel polymers or functional organic materials, where its structure could impact properties like solubility, thermal stability, and morphology.
Table 5: Analysis of Structure-Function Relationships
| Structural Feature | Potential Influence on Chemical Function |
|---|---|
| Aldehyde Group | Primary site for nucleophilic attack, condensation reactions, and oxidation/reduction; acts as an electrophilic center. ncert.nic.in |
| Ether Linkage (-O-CH₂-) | Provides conformational flexibility; the oxygen atom can act as a hydrogen bond acceptor or a coordination site for Lewis acids. |
| Cyclopentyl Group | Imparts significant steric bulk, influencing stereoselectivity and regioselectivity of reactions; enhances lipophilicity. |
| Ortho-Substitution Pattern | Creates a specific steric environment around the aldehyde group; can influence the electronic properties of the ring and carbonyl group through inductive effects. |
Q & A
Q. How can researchers address low yields in condensation reactions involving this compound?
- Answer :
- Byproduct analysis : Use LC-MS to identify aldol adducts or oxidized byproducts.
- Reaction monitoring : In situ IR tracks aldehyde consumption; adjust stoichiometry of amine partners dynamically .
- Additives : Molecular sieves (3Å) absorb water, shifting equilibrium toward imine formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
